Hexahydrocannabinol

Cannabinoid receptor pharmacology Molecular docking Structure-activity relationship

Hexahydrocannabinol (HHC) is a semi-synthetic hydrogenated cannabinoid with critical isomer-dependent pharmacology. Commercial HHC epimer ratios vary widely (0.2:1 to 2.4:1), making stereochemical specification essential for reproducible research. (9R)-HHC exhibits full CB1/CB2 agonist activity comparable to Δ9-THC, whereas (9S)-HHC binds but shows minimal functional efficacy. We provide HHC with analytically verified (9R):(9S) ratios, plus enantiopure (9R)- and (9S)-HHC reference standards. Ideal for receptor binding, behavioral pharmacology, and forensic toxicology method development. Confirm isomer composition before ordering to avoid irreproducible results.

Molecular Formula C21H32O2
Molecular Weight 316.5 g/mol
CAS No. 6692-85-9
Cat. No. B1216694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexahydrocannabinol
CAS6692-85-9
SynonymsC(11)-methyl-hexahydrocannabinol
C(11)-methyl-hexahydrocannabinol, (6aR-(6aalpha,9alpha,10abeta))-isomer
C(11)-methyl-hexahydrocannabinol, (6aR-(6aalpha,9beta,10abeta))-isomer
C(11)-methyl-HHC
Molecular FormulaC21H32O2
Molecular Weight316.5 g/mol
Structural Identifiers
SMILESCCCCCC1=CC(=C2C3CC(CCC3C(OC2=C1)(C)C)C)O
InChIInChI=1S/C21H32O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h12-14,16-17,22H,5-11H2,1-4H3
InChIKeyXKRHRBJLCLXSGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexahydrocannabinol (HHC, CAS 6692-85-9) Procurement Guide: Sourcing, Isomer Profiles, and Scientific Differentiation


Hexahydrocannabinol (HHC, CAS 6692-85-9) is a semi-synthetic hydrogenated cannabinoid derived from Δ9- or Δ8-tetrahydrocannabinol (THC), characterized by the saturation of the C9-C10 double bond on the cyclohexene ring [1]. First synthesized in the 1940s, HHC has recently re-emerged as a compound of interest for research applications, including cannabinoid receptor pharmacology studies, forensic toxicology method development, and investigations into metabolic pathways [1]. HHC exists as two epimers—(9R)-HHC and (9S)-HHC—which exhibit substantially divergent receptor binding profiles and functional activities, a critical consideration for any procurement decision involving this compound [2].

Why Generic HHC Substitution Fails: Isomer-Dependent Receptor Engagement and Commercial Inconsistency


HHC cannot be treated as a single interchangeable entity because commercial HHC products exhibit wide variability in the (9R)-HHC to (9S)-HHC isomer ratio, ranging from 0.2:1 to 2.4:1 [1]. (9R)-HHC demonstrates binding affinity and functional activity similar to Δ9-THC, whereas (9S)-HHC binds strongly to cannabinoid receptors but displays substantially diminished activity in functional assays, making it a far less efficacious ligand [1]. Additionally, traditional catalytic hydrogenation methods used to synthesize HHC inherently favor the less active (9S)-isomer, resulting in inconsistent biological outcomes unless stereoselective synthesis methods are employed [2]. For researchers requiring reproducible experimental results, sourcing decisions must account for stereochemical composition rather than merely the nominal compound identity.

Quantitative Differentiation Evidence: Hexahydrocannabinol (HHC) vs. Δ9-THC, Δ8-THC, and H4CBD


Receptor Binding Affinity: (9R)-HHC vs. (9S)-HHC CB1 Conformational Preference

Computational molecular dynamics simulations demonstrate that (9R)-HHC exists primarily in a chair conformation within the CB1 receptor active site, placing the C9 methyl substituent in a favorable equatorial position, whereas (9S)-HHC exists in equilibrium between chair and twist-boat conformations, leading to less favorable binding and making (9S)-HHC a less favorable ligand compared to (9R)-HHC [1]. This conformational difference explains the observed divergence in functional activity between the two epimers, a distinction not present in Δ9-THC or Δ8-THC due to their unsaturated cyclohexene rings.

Cannabinoid receptor pharmacology Molecular docking Structure-activity relationship

In Vivo Behavioral Potency: (9R)-HHC vs. (9S)-HHC vs. Δ9-THC in Murine Cannabimimetic Assays

In a murine tetrad assay, Δ9-THC and (9R)-HHC showed similar potency across multiple behavioral measures; however, (9R)-HHC produced significantly more hypothermia than Δ9-THC [1]. In contrast, (9S)-HHC produced cannabimimetic effects in only two of the four tetrad measures, was less potent than Δ9-THC, and only partially substituted for Δ9-THC in drug discrimination assays [1]. These findings quantify the functional divergence between the two HHC epimers relative to the Δ9-THC benchmark.

Behavioral pharmacology Drug discrimination Cannabimimetic activity

Commercial Product Isomer Ratio Variability: Documented Inconsistency Across >60 Marketed HHC Products

Analysis of certificates of analysis from over 60 commercially available HHC products revealed wide variability in the (9R)-HHC to (9S)-HHC ratio, spanning from 0.2:1 to 2.4:1 [1]. This represents a 12-fold difference in the proportion of the more active (9R)-isomer across products sold under the same nominal 'HHC' designation. No such isomer-dependent activity variability exists for Δ9-THC or Δ8-THC, as their unsaturated structures lack the C9 stereocenter.

Quality control Analytical chemistry Forensic toxicology

Acute Oral Toxicity Classification: HHC LD50 Determination in Wistar Rats

OECD 423 acute oral toxicity testing in male Wistar rats classified a 1:1 mixture of (9R)-HHC and (9S)-HHC as a Category 4 substance, with an estimated lethal dose of 1000 mg/kg following intragastric gavage administration [1]. Two hours after the highest administered dose (10 mg/kg), peak concentrations of HHC were detected in both blood and brain tissue, confirming blood-brain barrier penetration [1]. Comparable Category 4 classification data for Δ9-THC under identical OECD 423 testing conditions is not currently available in the peer-reviewed literature.

Toxicology Safety pharmacology Preclinical safety

Human Metabolic Fate: 11-OH-HHC and HHC-COOH as Confirmed Phase I Metabolites of Δ9-THC

Analysis of whole blood from 308 forensic traffic cases (222 Δ9-THC-positive) detected HHC-COOH in 84% and 11-OH-HHC in 15% of Δ9-THC-positive cases, with median HHC-COOH concentration at 7% relative to THC-COOH [1]. Human liver microsome incubations confirmed that 11-OH-THC (not HHC) undergoes double bond reduction to yield 11-OH-HHC, which then oxidizes to HHC-COOH [1]. This establishes that HHC metabolites are endogenous to human Δ9-THC metabolism—a finding with no parallel for H4CBD or other hydrogenated cannabinoids.

Drug metabolism Forensic toxicology Analytical method development

Synthetic Stereocontrol: 9R:9S Ratios Achievable via Modern vs. Classical Hydrogenation

Classical catalytic hydrogenation methods for HHC synthesis inherently favor the less active (9S)-isomer [1]. A novel reduction method employing hydrogen-atom transfer chemistry achieves (9R):(9S) ratios up to 10:1, enabling preferential synthesis of the more bioactive (9R)-isomer [1]. Separately, asymmetric hydrogenation using an Ir catalyst with chiral ThrePHOX ligands produces (9S)-HHC in high diastereomeric excess of 97:3, demonstrating that both isomers can now be accessed stereoselectively [2]. This synthetic control is not relevant to Δ9-THC or Δ8-THC, which lack the C9 stereocenter.

Synthetic methodology Stereoselective synthesis Process chemistry

Hexahydrocannabinol (HHC) Research and Industrial Application Scenarios Based on Evidence


Cannabinoid Receptor Pharmacology Studies Requiring Isomer-Defined HHC

For CB1 and CB2 receptor binding and functional activity studies, procurement of HHC with a specified and analytically verified (9R):(9S) ratio is essential. (9R)-HHC demonstrates binding and functional activity comparable to Δ9-THC, whereas (9S)-HHC binds strongly but exhibits diminished functional efficacy due to conformational instability within the receptor active site [1]. Studies employing undefined HHC mixtures may yield irreproducible results, as commercial products vary in (9R):(9S) ratio from 0.2:1 to 2.4:1 [2].

Behavioral Pharmacology: In Vivo Murine Models of Cannabimimetic Activity

In murine tetrad and drug discrimination assays, (9R)-HHC produces effects of similar potency to Δ9-THC across multiple measures, with the notable exception of enhanced hypothermic response, while (9S)-HHC produces only partial cannabimimetic effects and fails to fully substitute for Δ9-THC [1]. Researchers conducting behavioral studies should therefore specify (9R)-enriched HHC to observe full cannabinoid-like effects, or alternatively use (9S)-enriched HHC to investigate structure-activity relationships underlying partial agonism.

Forensic Toxicology and Clinical Method Development: HHC Metabolite Reference Standards

Analytical method development for HHC detection in biological matrices must account for the finding that 11-OH-HHC and HHC-COOH are endogenous metabolites of Δ9-THC, detected in 84% and 15% of Δ9-THC-positive forensic blood samples, respectively, with HHC-COOH present at approximately 7% of THC-COOH concentrations [1]. Consequently, these metabolites cannot serve as definitive markers of exogenous HHC consumption in individuals with prior Δ9-THC exposure. Procurement of authenticated 11-OH-HHC and HHC-COOH reference standards is necessary for developing forensic methods that differentiate HHC use from Δ9-THC use.

Preclinical Toxicology and Safety Pharmacology Studies

Acute oral toxicity testing in male Wistar rats classified a 1:1 (9R):(9S) HHC mixture as an OECD Category 4 substance with an estimated LD50 of 1000 mg/kg [1]. Peak HHC concentrations were detected in blood and brain tissue 2 hours post-administration (10 mg/kg), confirming blood-brain barrier penetration [1]. At 10 mg/kg, HHC reduced locomotor activity, increased anxiety-like behavior, and impaired sensory processing in open field and prepulse inhibition assays [1]. These data provide a quantitative foundation for dose selection in preclinical studies and highlight the need for isomer-specific toxicological characterization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hexahydrocannabinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.